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Abstract
JNJ-26489112 is a novel anticonvulsant compound with a multi-target mechanism of action,

primarily modulating the activity of key ion channels involved in neuronal excitability. These

application notes provide detailed in vitro electrophysiology protocols for characterizing the

effects of JNJ-26489112 on its principal molecular targets: voltage-gated sodium (NaV)

channels, N-type (CaV2.2) voltage-gated calcium channels, and KCNQ2/3 voltage-gated

potassium channels. The following sections include summaries of quantitative data, step-by-

step experimental protocols, and visual representations of experimental workflows and

signaling pathways to facilitate reproducible and robust preclinical assessment of this

compound.

Quantitative Data Summary
The following table summarizes the known quantitative electrophysiological data for JNJ-
26489112 on its primary ion channel targets.
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Target Ion
Channel

Parameter Value Cell Line
Electrophysiol
ogy Method

N-type Voltage-

Gated Calcium

Channel

(CaV2.2)

IC50 70 µM Recombinant
Whole-Cell

Patch-Clamp

Voltage-Gated

Sodium

Channels (NaV)

IC50
Data not publicly

available
Various

Whole-Cell

Patch-Clamp

KCNQ2/3

Voltage-Gated

Potassium

Channels

EC50
Data not publicly

available
Recombinant

Whole-Cell

Patch-Clamp

Experimental Protocols
Protocol for Assessing Inhibition of N-type (CaV2.2)
Voltage-Gated Calcium Channels
This protocol is designed to determine the concentration-dependent inhibition of N-type calcium

channels by JNJ-26489112 using the whole-cell patch-clamp technique.

2.1.1. Cell Culture and Preparation

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV2.2

channel complex (α1B, β3, and α2δ-1 subunits).

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and

appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-

70% confluency.

2.1.2. Solutions and Reagents
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External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH

to 7.4 with TEA-OH and osmolarity to 310-320 mOsm.

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH

to 7.2 with CsOH and osmolarity to 290-300 mOsm.

JNJ-26489112 Stock Solution: Prepare a 100 mM stock solution in dimethyl sulfoxide

(DMSO). Serially dilute in the external solution to achieve final desired concentrations. The

final DMSO concentration should not exceed 0.1%.

2.1.3. Electrophysiological Recording

Apparatus: Use a standard patch-clamp rig equipped with an amplifier, micromanipulator,

and data acquisition system.

Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the

internal solution.

Recording Procedure:

Establish a whole-cell configuration on a selected cell.

Hold the membrane potential at -80 mV.

Apply a series of depolarizing voltage steps to +20 mV for 50 ms to elicit Ba2+ currents

through CaV2.2 channels.

Perfuse the cell with the external solution containing various concentrations of JNJ-
26489112.

Record currents at each concentration after allowing for steady-state block to be reached.

To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 Hz for 5

seconds) in the presence of the compound.

2.1.4. Data Analysis

Measure the peak inward current amplitude at each test potential.
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Normalize the current in the presence of JNJ-26489112 to the control current.

Plot the normalized current as a function of the drug concentration and fit the data to the Hill

equation to determine the IC50 value.

Cell Preparation Electrophysiology Data Analysis
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Workflow for N-type Calcium Channel Inhibition Assay.

Protocol for Assessing Inhibition of Voltage-Gated
Sodium Channels
This protocol outlines a method to characterize the inhibition of voltage-gated sodium channels

by JNJ-26489112.

2.2.1. Cell Culture and Preparation

Cell Line: Use a cell line endogenously expressing a high density of NaV channels (e.g.,

ND7-23 neuroblastoma cells) or HEK293 cells stably expressing a specific human NaV

isoform (e.g., NaV1.1, NaV1.2, or NaV1.7).

Culture Conditions: As described in section 2.1.1.

2.2.2. Solutions and Reagents

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with

CsOH and osmolarity to 290-300 mOsm.
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JNJ-26489112 Stock Solution: As described in section 2.1.2.

2.2.3. Electrophysiological Recording

Apparatus: As described in section 2.1.3.

Pipettes: As described in section 2.1.3.

Recording Procedure:

Establish a whole-cell configuration.

Hold the membrane potential at a hyperpolarized level to ensure channels are in a resting

state (e.g., -100 mV).

Apply a depolarizing step to 0 mV for 20 ms to elicit Na+ currents.

To assess state-dependence, vary the holding potential (e.g., from -120 mV to -60 mV) to

measure block of resting versus inactivated channels.

Perfuse with different concentrations of JNJ-26489112 and record currents.

2.2.4. Data Analysis

Measure peak inward Na+ current.

Construct concentration-response curves for both resting and inactivated state block to

determine IC50 values.

Analyze the effect of the compound on the voltage-dependence of activation and

inactivation.

Cell Preparation Electrophysiology Data Analysis
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Workflow for Voltage-Gated Sodium Channel Inhibition Assay.

Protocol for Assessing Potentiation of KCNQ2/3
Potassium Channels
This protocol is for evaluating JNJ-26489112 as a KCNQ2/3 channel opener.

2.3.1. Cell Culture and Preparation

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human KCNQ2 and

KCNQ3 subunits.

Culture Conditions: As described in section 2.1.1.

2.3.2. Solutions and Reagents

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

Internal Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with

KOH and osmolarity to 290-300 mOsm.

JNJ-26489112 Stock Solution: As described in section 2.1.2.

2.3.3. Electrophysiological Recording

Apparatus: As described in section 2.1.3.

Pipettes: As described in section 2.1.3.

Recording Procedure:

Establish a whole-cell configuration.

Hold the membrane potential at -80 mV.
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Apply a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments to elicit

K+ currents.

Perfuse with JNJ-26489112 at various concentrations.

Record currents and assess changes in current amplitude and activation kinetics.

2.3.4. Data Analysis

Measure the steady-state outward current at the end of each voltage step.

Construct current-voltage (I-V) relationships in the absence and presence of the compound.

Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to

determine the half-maximal activation voltage (V1/2).

Plot the shift in V1/2 as a function of JNJ-26489112 concentration to determine the EC50 for

potentiation.
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Workflow for KCNQ2/3 Channel Potentiation Assay.

Signaling Pathways and Mechanism of Action
JNJ-26489112 exerts its anticonvulsant effects by modulating neuronal excitability through a

multi-target mechanism. By inhibiting voltage-gated sodium and N-type calcium channels, it

reduces excessive neuronal firing and neurotransmitter release. Concurrently, by potentiating

KCNQ2/3 potassium channels, it promotes membrane hyperpolarization, further dampening

neuronal hyperexcitability.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Channel Targets

Cellular Effects

JNJ-26489112

Voltage-Gated
Sodium Channels

Inhibits

N-type Voltage-Gated
Calcium Channels

Inhibits

KCNQ2/3 Potassium
Channels

Potentiates

Reduced Action
Potential Firing

Reduced Neurotransmitter
Release

Membrane
Hyperpolarization

Anticonvulsant
Effect

Click to download full resolution via product page

Mechanism of Action of JNJ-26489112.

To cite this document: BenchChem. [Application Notes and Protocols for In Vitro
Electrophysiological Characterization of JNJ-26489112]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1673008#jnj-26489112-in-vitro-
electrophysiology-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1673008?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

